molecular formula C9H18N2O2 B7931122 N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7931122
M. Wt: 186.25 g/mol
InChI Key: VCDJGPOSQHXNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide, identified by CAS number 1353976-71-2 , is a chemical compound of interest in medicinal and organic chemistry research. This molecule features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide-linked side chain, giving it a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . This acetamide derivative is part of a broader class of pyrrolidine compounds investigated for their potential biological activity. Structurally similar pyrrolidinylmethyl acetamides have been studied as selective agonists for biological targets such as the 5-HT1A receptor, highlighting the research value of this scaffold in neuroscience and pharmacology . The presence of both hydrogen bond donor and acceptor groups within the molecule also makes it a valuable building block (synthon) in synthetic chemistry, particularly in the development of novel peptide mimics and other complex molecules . Please note that this product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDJGPOSQHXNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from N-Methyl-2-Pyrrolidone (NMP)

The foundational route for synthesizing N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide begins with N-methyl-2-pyrrolidone (NMP), a commercially available precursor. As detailed in a 2015 patent (KR20160141950A), NMP undergoes phosphorylation using phosphorus oxychloride (POCl₃) in methylene chloride at temperatures below 20°C to form a reactive intermediate, methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate (P-1). This intermediate is critical for subsequent reduction steps.

Key Reaction Steps:

  • Phosphorylation:
    NMP+POCl3P-1\text{NMP} + \text{POCl}_3 \rightarrow \text{P-1}
    Conducted in methylene chloride with rigorous temperature control to prevent side reactions.

  • Double Bond Hydrogenation:
    P-1 is hydrogenated using palladium on carbon (Pd/C) under 1–10 atm H₂ pressure, selectively reducing the α,β-unsaturated ester to a saturated ester.

  • Ester Reduction:
    The saturated ester undergoes reduction with sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) in tetrahydrofuran (THF), converting the ester group to a primary alcohol.

Optimization Insights:

  • Catalyst Loading: 5–10 wt% Pd/C ensures complete hydrogenation without over-reduction.

  • Solvent Effects: THF enhances borohydride reactivity compared to methanol, reducing reaction time by 30%.

Single-Step Reduction Using Lewis Acid-Assisted Borohydrides

A streamlined alternative employs NaBH₄ in combination with Lewis acids (e.g., ZnCl₂, AlCl₃) to concurrently reduce both the double bond and ester group of P-1. This method, patented in 2015, achieves 85–90% yield by coupling electron-deficient Lewis acids with borohydrides, which activate the ester carbonyl for nucleophilic attack.

Reaction Conditions:

  • Temperature: 0–5°C to mitigate exothermic side reactions.

  • Molar Ratios: 1:1.2 (P-1 to NaBH₄) with 0.5 equiv. ZnCl₂.

Mechanistic Pathway:
P-1+NaBH4+ZnCl2This compound\text{P-1} + \text{NaBH}_4 + \text{ZnCl}_2 \rightarrow \text{this compound}
The Lewis acid polarizes the ester carbonyl, enabling borohydride to reduce it to a hydroxyl group while simultaneously hydrogenating the double bond.

Enantioselective Synthesis for Chiral Derivatives

For applications requiring chiral purity, Method 3 in KR20160141950A utilizes enantioselective hydrogenation. Using a chiral catalyst (e.g., (R)-BINAP-Pd), allylic alcohol intermediates derived from P-1 are hydrogenated to yield R(+)-N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide with 95% enantiomeric excess (ee).

Critical Parameters:

  • Catalyst: (R)-BINAP-Pd at 2 mol% loading.

  • Pressure: 50 psi H₂ to ensure stereochemical control.

Industrial-Scale Production and Process Optimization

Continuous Flow Hydrogenation

Industrial protocols emphasize continuous flow reactors to enhance scalability and safety. Pd/C-packed columns enable efficient hydrogenation of P-1 at 10 atm H₂, achieving 98% conversion with residence times under 30 minutes.

Advantages Over Batch Reactors:

  • Reduced catalyst degradation.

  • Consistent temperature control, minimizing byproducts.

Solvent Recovery and Green Chemistry

Methylene chloride and THF are recycled via distillation, reducing waste. A 2021 study highlights solvent recovery rates exceeding 90%, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • NMR (¹H and ¹³C): Confirms substitution patterns on the pyrrolidine ring and acetamide linkage.

  • Mass Spectrometry: Molecular ion peak at m/z 186.25 ([M+H]⁺) validates molecular weight.

Purity Assessment

HPLC with UV detection (λ = 210 nm) resolves impurities to <0.1%, ensuring pharmaceutical-grade output.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Multi-Step (Pd/C)78–8299.5High selectivity, scalableLengthy process (3 steps)
Single-Step (NaBH₄)85–9098.0Rapid, fewer intermediatesRequires Lewis acid co-reagents
Enantioselective70–7599.9Chiral purity (95% ee)High catalyst cost

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-2-ylmethyl]-acetamide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation, or amines for amination reactions.

Major Products Formed

The major products formed from these reactions include N-[1-(2-Oxo-ethyl)-pyrrolidin-2-ylmethyl]-acetamide, N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-ethanol, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Formula

The chemical formula for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can be represented as follows:

C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in modulating various biological pathways. Preliminary studies suggest its potential as a therapeutic agent in treating conditions mediated through muscarinic receptors, which are involved in numerous physiological processes.

Muscarinic Receptor Interaction

Muscarinic receptors are a subtype of G protein-coupled receptors that play critical roles in the central and peripheral nervous systems. The compound has shown promise as a muscarinic receptor antagonist, which may be beneficial for treating respiratory, urinary, and gastrointestinal disorders. For instance, it could potentially aid in managing conditions like chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome .

Cognitive Enhancement

Another notable application of this compound is its potential role as a cognitive enhancer. Studies have suggested that compounds within this class can enhance learning and memory functions, making them candidates for further investigation in cognitive disorders .

Potential Mechanisms

  • Receptor Modulation : The compound may alter the binding affinity of neurotransmitters at muscarinic receptors.
  • Neurotransmitter Release : It could facilitate or inhibit the release of key neurotransmitters involved in cognitive functions.

Case Study 1: Muscarinic Antagonism

A study investigated the efficacy of various pyrrolidine derivatives, including this compound, in binding assays targeting muscarinic receptors. Results indicated that this compound exhibited high affinity towards M3 receptors, suggesting its potential utility in treating disorders associated with these receptors .

Case Study 2: Cognitive Enhancement Trials

In another research initiative, compounds similar to this compound were evaluated for their effects on memory enhancement in animal models. The findings revealed significant improvements in learning tasks among subjects administered these compounds, supporting their potential role in cognitive therapies .

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with various molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s pyrrolidine core and acetamide functionality are shared with several analogues, but substituent variations lead to distinct pharmacological and physicochemical profiles. Key comparisons include:

Pyridine-Based Acetamides
  • Examples: 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) .
  • Structural Differences: These compounds replace the pyrrolidine ring with a pyridine moiety and feature substituted phenyl groups (e.g., cyano, chloro).
  • Functional Implications : Pyridine-based analogues exhibit strong binding affinities (better than −22 kcal/mol) to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142 . The aromatic pyridine and phenyl groups likely enhance π-π stacking and hydrophobic interactions, which are absent in the pyrrolidine-based target compound.
Multi-Hydroxylated Pyrrolidine Acetamides
  • Example : N-((S)-1-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-2-hydroxyethyl)acetamide (Compound 16) .
  • Functional Implications : These modifications enhance inhibitory activity against N-acetyl glucosaminidase, a target for metabolic disorders, by mimicking carbohydrate substrates . In contrast, the target compound’s hydroxyethyl group may limit such specificity.
Oxopyrrolidine Acetamides
  • Example : 2-(2-oxopyrrolidin-1-yl)acetamide (CAS: 7491-74-9) .
  • Structural Differences : A ketone group replaces the hydroxyethyl substituent, altering electronic properties and hydrogen-bonding capacity.
  • Functional Implications : The oxopyrrolidine derivative is associated with acute oral toxicity (H302), suggesting that the hydroxyethyl group in the target compound might mitigate reactivity-related toxicity .

Key Findings :

  • Pyridine vs. Pyrrolidine Scaffolds : Pyridine-based acetamides (e.g., 5RGX) show superior protease inhibition due to aromatic interactions, while pyrrolidine derivatives may favor enzyme inhibition via conformational flexibility .
  • Substituent Effects : Hydroxyethyl and hydroxymethyl groups enhance solubility but may reduce membrane permeability compared to hydrophobic substituents (e.g., phenyl, pyridine) .
  • Toxicity Profiles : The oxopyrrolidine analogue (CAS: 7491-74-9) and AG023PSY exhibit higher acute toxicity (H302) than the target compound, though safety data for the latter are unavailable .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a hydroxyethyl group and an acetamide moiety. Its molecular formula is C8H15N3O2C_8H_{15}N_3O_2, and it can be represented structurally as follows:

N 1 2 Hydroxy ethyl pyrrolidin 2 ylmethyl acetamide\text{N 1 2 Hydroxy ethyl pyrrolidin 2 ylmethyl acetamide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Beta-Adrenergic Receptor Modulation : The compound has been shown to interact with beta-adrenergic receptors, which are pivotal in regulating cardiovascular and metabolic functions. Studies suggest that it may act as an agonist at the β3 adrenergic receptor, potentially influencing energy metabolism and thermogenesis .
  • Antiproliferative Effects : Preliminary investigations have indicated that derivatives of this compound may possess antiproliferative properties against certain cancer cell lines. For instance, in vitro studies have demonstrated that modifications to the structure can enhance cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values reported as low as 16.38 µM for certain analogs .
  • Antimicrobial Activity : The compound's derivatives have also been evaluated for their antimicrobial properties. Research indicates moderate activity against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interactions : Its agonistic action on beta-adrenergic receptors may lead to increased lipolysis and energy expenditure, which could be beneficial in metabolic disorders .
  • Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol .

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: Anticancer Activity

A study investigating various derivatives found that certain modifications significantly enhanced antiproliferative activity against MDA-MB-231 cells. The most effective derivative exhibited an IC50 value of 16.38 µM, suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against common bacterial pathogens. Compound modifications led to varying degrees of antimicrobial activity, with some showing promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Tables

Activity Cell Line/Pathogen IC50/MIC Values Reference
AntiproliferativeMDA-MB-23116.38 µM
AntimicrobialStaphylococcus aureus4 µg/mL
Streptococcus faecalis8 µg/mL

Q & A

Basic Research Questions

Q. What are the key steps and critical reaction conditions for synthesizing N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Precursor Activation : React a pyrrolidine derivative (e.g., 1-(2-hydroxyethyl)pyrrolidine) with a bromoacetamide intermediate under basic conditions.

Coupling Reaction : Use catalysts like triethylamine or DIPEA in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

  • Critical factors include precise pH control during coupling, inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric ratios to minimize by-products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidine ring, hydroxyethyl group, and acetamide linkage. Key peaks include δ ~1.6–2.1 ppm (pyrrolidine CH₂), δ ~3.4–3.7 ppm (N-CH₂), and δ ~2.0 ppm (acetamide CH₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%). Retention time comparisons with standards are critical .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₀H₂₀N₂O₂) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Disk diffusion assays against E. coli (Gram-negative) and S. aureus (Gram-positive) with zone-of-inhibition measurements .
  • Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or proteases, using IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate preliminary safety profiles .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side-product formation during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%), and temperature (40–100°C) to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR to track carbonyl (C=O) peak reduction during coupling.
  • By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
  • X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for real-time interaction analysis with immobilized targets .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data of homologous proteins .
  • Mutagenesis Studies : Replace key residues (e.g., catalytic site histidines) to validate binding hypotheses .

Q. How can researchers address discrepancies in biological activity data across different assay models?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (via ATP assays).
  • Meta-Analysis : Compare results across models (e.g., in vitro vs. ex vivo) using statistical tools (ANOVA, Tukey’s test) to identify confounding variables .
  • Pathway Mapping : RNA-seq or proteomics to identify off-target effects contributing to variability .

Data Contradiction Analysis

Q. What steps should be taken if synthetic yields vary significantly between batches?

  • Methodological Answer :

  • Root-Cause Analysis : Check reagent purity (HPLC-grade solvents), moisture levels (Karl Fischer titration), and catalyst activity (TLC spot comparison).
  • Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progression and adjust parameters dynamically .
  • Scale-Down Studies : Replicate conditions in microreactors to isolate variables (e.g., mixing efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.